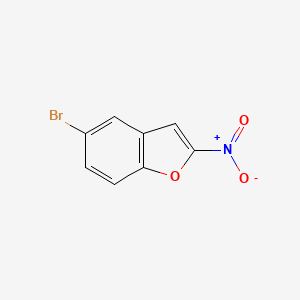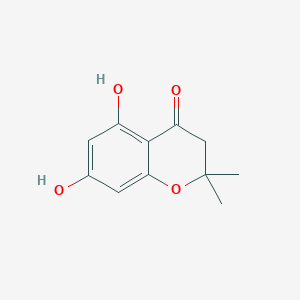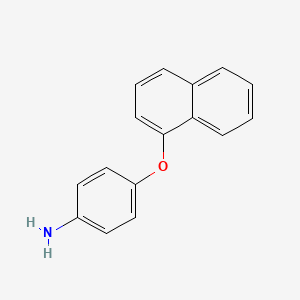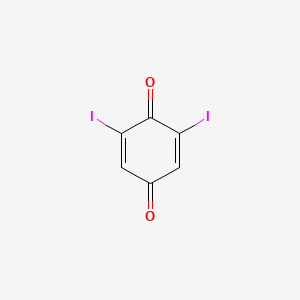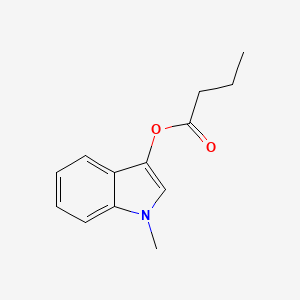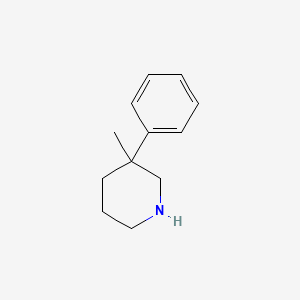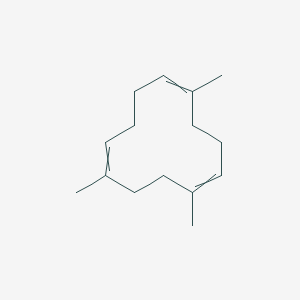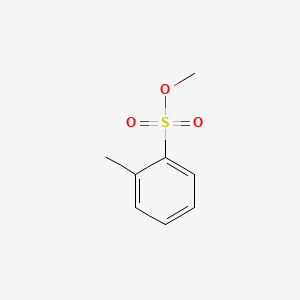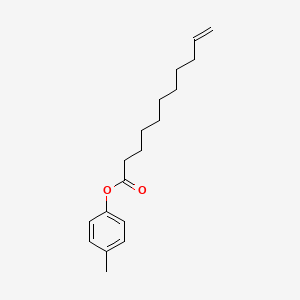
p-Tolyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolyl undec-10-enoate, also known as p-Cresyl 10-undecylenate, is an organic compound with the molecular formula C18H26O2. This ester is derived from 10-undecenoic acid and 4-methylphenol (p-cresol). It is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 4-methylphenyl ester typically involves the esterification of 10-undecenoic acid with 4-methylphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: p-Tolyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and thioesters: from substitution reactions
Scientific Research Applications
p-Tolyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antimicrobial properties and potential use in developing antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 10-undecenoic acid, 4-methylphenyl ester in antimicrobial applications involves the disruption of microbial cell membranes. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell wall and plasma membrane of microorganisms, contributing to its antimicrobial efficacy .
Comparison with Similar Compounds
- 10-Undecenoic acid methyl ester
- 10-Undecenoic acid ethyl ester
- 10-Undecenoic acid butyl ester
Comparison: p-Tolyl undec-10-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other esters of 10-undecenoic acid, the 4-methylphenyl ester exhibits enhanced antimicrobial activity and stability .
Properties
CAS No. |
67874-76-4 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3 |
InChI Key |
JBSXTRRQRUQNQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
67874-76-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


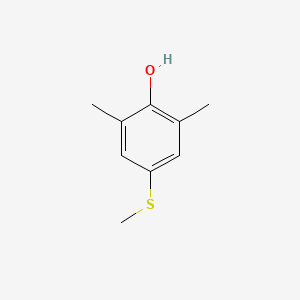
![4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1620297.png)
![2-chloro-N-[4-(methylthio)phenyl]acetamide](/img/structure/B1620299.png)
![N-[(benzyloxy)carbonyl]glycylglycylproline](/img/structure/B1620300.png)
